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Compound of Interest

Compound Name: cis-Tranexamic acid-13C2,15N

Cat. No.: B10783442

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the
guantification of tranexamic acid, with a focus on linearity and range determination. The
performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, supported
by experimental data from published studies. Detailed methodologies for each assay are
provided to facilitate replication and validation.

Data Presentation: Linearity and Range Comparison

The following table summarizes the key performance characteristics of two distinct analytical
methods for tranexamic acid quantification.
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Spectrophoto
HPLC-UV LC-MS/MS UPLC-MSIMS )
Parameter metric
Method[1] Method[2][3] Method[4]
Method[5]
**Linearity (R2) **  0.999 > 0.997 0.99744 0.9905-1.0000
_ 100.00 - 150.00 -
Linear Range 0.8-1.2 mg/mL 10 - 70 pg/mL
15000.00 ng/mL 15004.00 ng/mL
Limit of Detection Not explicitl Not explicitl Not explicitl
0.4062 pg/mL PICTY PHCTY PACTY
(LOD) stated stated stated
Limit of o
I Not explicitly
Quantitation 1.2311 pg/mL 100.00 ng/mL 150.00 ng/mL
stated
(LOQ)
_ Injection Pharmaceutical
Matrix ) Human Plasma Human Plasma
Formulation Dosage Forms

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical

method, with a focus on establishing linearity and range.
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Workflow for Linearity and Range Determination

Prepare Stock & Working Prepare Quality Control
Standard Solutions (QC) Samples

Instrument Setup &
System Suitability

Linearity Experiment:
Analyze Calibration Standards

Data Analysis:
Construct Calibration Curve

Range Determination:
Assess Accuracy & Precision at Extremes

Method Validation
Report

Click to download full resolution via product page

Caption: A generalized workflow for determining the linearity and range of an analytical method.

Experimental Protocols
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HPLC-UV Method for Tranexamic Acid in Injection
Formulation[1]

This method is designed for the quantification of tranexamic acid in a pharmaceutical injection

formulation.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with
a UV detector.

Column: A stainless-steel column (25 cm x 4.6 mm) packed with octadecylsilyl silica gel (5
pm) (Hypersil ODS).

Mobile Phase: A mixture of buffer and methanol. The buffer consists of 0.1 M potassium
dihydrogen orthophosphate with the pH adjusted to 3.0 with orthophosphoric acid. The final
mobile phase is a mixture of this buffer and methanol.

Flow Rate: 0.9 mL/min.
Detection Wavelength: 220 nm.
Injection Volume: 20 pL.

Standard Preparation: A standard solution of 0.2% w/v tranexamic acid is prepared by
dissolving 100 mg of tranexamic acid working standard in 50 mL of water and sonicating for
15 minutes.

Sample Preparation: The sample solution is prepared by diluting 2 mL of the injection
formulation (equivalent to 200 mg of tranexamic acid) to 100 mL with water to achieve a final
concentration of 0.2% w/v.

Linearity Determination: Linearity is established by preparing and analyzing tranexamic acid
solutions at five different concentrations, ranging from 80% to 120% of the nominal
concentration (0.8 mg/mL to 1.2 mg/mL). A calibration curve is constructed by plotting the
peak area against the concentration.
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LC-MS/IMS Method for Tranexamic Acid in Human
Plasma|2][3]

This method is suitable for the determination of tranexamic acid in human plasma, often used

in pharmacokinetic and bioequivalence studies.

Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem
mass spectrometer (HPLC-MS/MS).

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma
samples.

Linearity Determination: The linearity of the method is assessed by preparing calibration
curves in the plasma matrix over a concentration range of 100.00 to 15000.00 ng/mL.

Validation Parameters: The method is validated for selectivity, matrix effect, calibration curve,
accuracy, precision, recovery, lower limit of quantification (LLOQ), carry-over effect, and
stability.

UPLC-MS/MS Method for Tranexamic Acid in Human
Plasma[4]

This is an ultra-performance liquid chromatography-tandem mass spectrometry method for the

sensitive determination of tranexamic acid in human plasma.

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a
tandem mass spectrometer (UPLC-MS/MS).

Linearity Determination: A calibration curve is constructed and found to be linear over the
concentration range of 150.00 ng/mL to 15,004.00 ng/mL. The coefficient of determination
(R?) was 0.997440.

Lower Limit of Quantitation (LLOQ): The LLOQ is established at 150.00 ng/mL.

Validation: The method is validated for precision, accuracy, and percentage recovery.
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Spectrophotometric Method for Tranexamic Acid in
Pharmaceutical Dosage Forms[5]

This colorimetric method is a simpler and more economical approach for the determination of
tranexamic acid in pharmaceutical formulations.

¢ Principle: The method is based on the reaction of tranexamic acid with sodium 1,2-
napthoquinone-4-sulphonate (NQS) to form a reddish-orange colored chromogen.

o Detection Wavelength: The absorbance of the resulting chromogen is measured at a
maximum wavelength of 474 nm.

o Linearity Determination: The method demonstrates linearity in the concentration range of 10-
70 pg/mL.

e Reagents:
o Tranexamic acid standard solution.
o Sodium 1,2-napthoquinone-4-sulphonate (NQS) solution (0.5% w/v in distilled water).

» Procedure: A specific volume of the tranexamic acid standard or sample solution is reacted
with the NQS solution. The absorbance of the resulting colored complex is measured. The
concentration is then determined from the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tranexamic-acid-assays]|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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